Resolvin D3-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

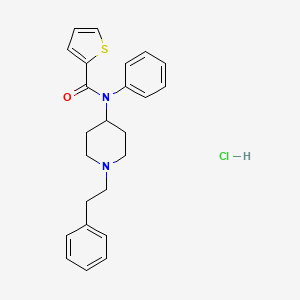

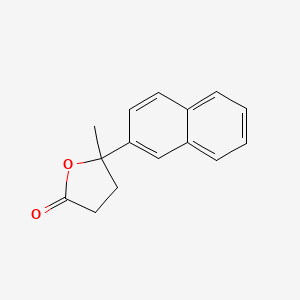

Resolvin D3-d5 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-three polyunsaturated fatty acid. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and the restoration of tissue homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D3 involves several key steps, including the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin. The intermediate is obtained through sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .

Industrial Production Methods: While specific industrial production methods for Resolvin D3-d5 are not extensively documented, the synthesis typically involves organic synthesis techniques and the use of advanced catalytic processes to ensure high stereoselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Resolvin D3-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and functional activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of Resolvin D3, which retain the compound’s anti-inflammatory and pro-resolving properties .

Scientific Research Applications

Resolvin D3-d5 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.

Biology: Investigated for its role in modulating inflammatory responses and promoting tissue repair.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases

Mechanism of Action

Resolvin D3-d5 exerts its effects by binding to specific receptors on the surface of immune cells, such as G-protein coupled receptors. This binding triggers a cascade of signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the promotion of phagocytosis of apoptotic cells. The compound also enhances the clearance of cellular debris and pathogens, thereby facilitating the resolution of inflammation .

Comparison with Similar Compounds

- Resolvin D1

- Resolvin D2

- Resolvin E1

- Protectin D1

- Maresin 1

Comparison: While all these compounds share anti-inflammatory and pro-resolving properties, Resolvin D3-d5 is unique in its specific receptor interactions and the pathways it modulates. For instance, Resolvin D1 and Resolvin D2 primarily act on different receptors and have distinct roles in inflammation resolution. Protectin D1 and Maresin 1, although similar in function, are derived from different precursors and have unique biosynthetic pathways .

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2 |

InChI Key |

QBTJOLCUKWLTIC-NGWGEVSUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)

![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)

![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)

![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)

![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B10779006.png)

![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)

![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)

![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)